2-[4-[[4-(Triazol-1-yl)benzoyl]amino]oxan-4-yl]acetic acid
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Overview
Description
2-[4-[[4-(Triazol-1-yl)benzoyl]amino]oxan-4-yl]acetic acid is a complex organic compound that features a triazole ring, a benzoyl group, and an oxan-4-yl acetic acid moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[4-(Triazol-1-yl)benzoyl]amino]oxan-4-yl]acetic acid typically involves multiple steps, starting with the formation of the triazole ring. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its efficiency and selectivity . The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, while the oxan-4-yl acetic acid moiety is often synthesized via a ring-opening reaction of an epoxide with a suitable nucleophile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-[[4-(Triazol-1-yl)benzoyl]amino]oxan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring yields triazole N-oxides, while reduction of the benzoyl group produces benzyl derivatives .
Scientific Research Applications
2-[4-[[4-(Triazol-1-yl)benzoyl]amino]oxan-4-yl]acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly against MCF-7 and HCT-116 cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-[[4-(Triazol-1-yl)benzoyl]amino]oxan-4-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzyme activity. The benzoyl group may interact with proteins, altering their function. These interactions can lead to the inhibition of cancer cell proliferation by inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Shares the triazole and benzoyl groups but lacks the oxan-4-yl acetic acid moiety.
1,2,4-Triazole derivatives: Known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties.
Uniqueness
2-[4-[[4-(Triazol-1-yl)benzoyl]amino]oxan-4-yl]acetic acid is unique due to its combination of a triazole ring, benzoyl group, and oxan-4-yl acetic acid moiety
Properties
IUPAC Name |
2-[4-[[4-(triazol-1-yl)benzoyl]amino]oxan-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c21-14(22)11-16(5-9-24-10-6-16)18-15(23)12-1-3-13(4-2-12)20-8-7-17-19-20/h1-4,7-8H,5-6,9-11H2,(H,18,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMGYJMKHJNMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)NC(=O)C2=CC=C(C=C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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